

An In-depth Technical Guide to Acetylpyruvic Acid (CAS Number: 5699-58-1)

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Compound of Interest

Compound Name: Acetylpyruvic acid

Cat. No.: B052783

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Abstract

Acetylpyruvic acid, also known as 2,4-dioxopentanoic acid, is a β -diketone carboxylic acid with significant applications in organic synthesis and biochemical research. Its highly reactive nature makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, many of which form the core structures of pharmaceuticals and agrochemicals. In the realm of biochemistry, **acetylpyruvic acid** and its derivatives are investigated as metabolic intermediates and potential enzyme inhibitors, offering insights into cellular energy metabolism. This guide provides a comprehensive overview of **acetylpyruvic acid**, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, its role in metabolic pathways, and its applications in drug development.

Chemical and Physical Properties

Acetylpyruvic acid is a small organic molecule with the chemical formula $C_5H_6O_4$.^[1] Its structure features both a carboxylic acid and two ketone functional groups, contributing to its reactivity and diverse chemical behavior. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **Acetylpyruvic Acid**

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | 2,4-Dioxopentanoic acid | [1] |
| Synonyms | Acetylpyruvic acid, 2,4-Dioxovaleric acid | [2][3] |
| CAS Number | 5699-58-1 | [1] |
| Molecular Formula | C ₅ H ₆ O ₄ | [1][2] |
| Molar Mass | 130.1 g/mol | [1] |
| Melting Point | 99.5 °C | [2] |
| Boiling Point | 160.75 °C (rough estimate) | [2] |
| pKa | Estimated to be similar to pyruvic acid (2.50) | [3] |
| Solubility | Miscible with water, soluble in ethanol and ether | [3] |
| Appearance | Not explicitly stated, likely a solid at room temperature | |

Spectroscopic Data

The structural characterization of **acetylpyruvic acid** is accomplished through various spectroscopic techniques. While a complete set of spectra for **acetylpyruvic acid** is not readily available in the public domain, typical chemical shifts and absorption bands can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **Acetylpyruvic Acid**

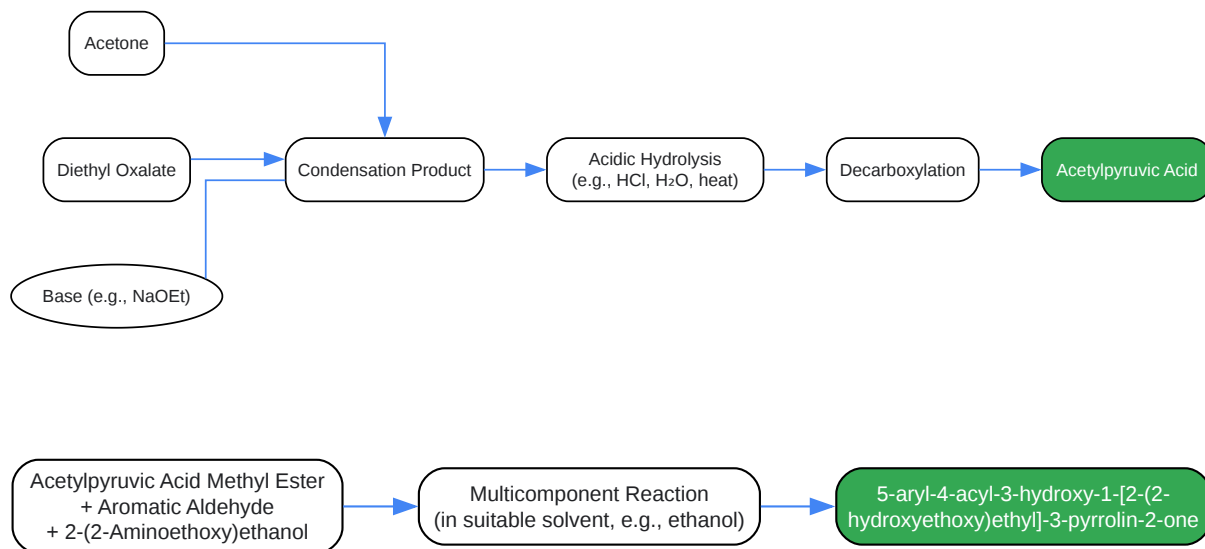
| Technique | Predicted Chemical Shifts / Absorption Bands |
|----------------------|---|
| ^1H -NMR | - CH_3 group: Singlet around 2.2-2.5 ppm.- CH_2 group: Singlet around 3.5-4.0 ppm.- $-\text{COOH}$ group: Broad singlet at >10 ppm. |
| ^{13}C -NMR | - CH_3 carbon: ~ 30 ppm.- CH_2 carbon: ~ 50 ppm.- $\text{C}=\text{O}$ (ketone) carbons: 190-210 ppm.- $\text{C}=\text{O}$ (carboxylic acid) carbon: 170-185 ppm. |
| IR Spectroscopy | - O-H stretch (carboxylic acid): Broad band around $2500\text{-}3300\text{ cm}^{-1}$.- $\text{C}=\text{O}$ stretch (ketone): Strong absorption around 1715 cm^{-1} .- $\text{C}=\text{O}$ stretch (carboxylic acid): Strong absorption around 1760 cm^{-1} . |
| UV-Vis Spectroscopy | - $n \rightarrow \pi^*$ transition: Weak absorption around 270-300 nm. |

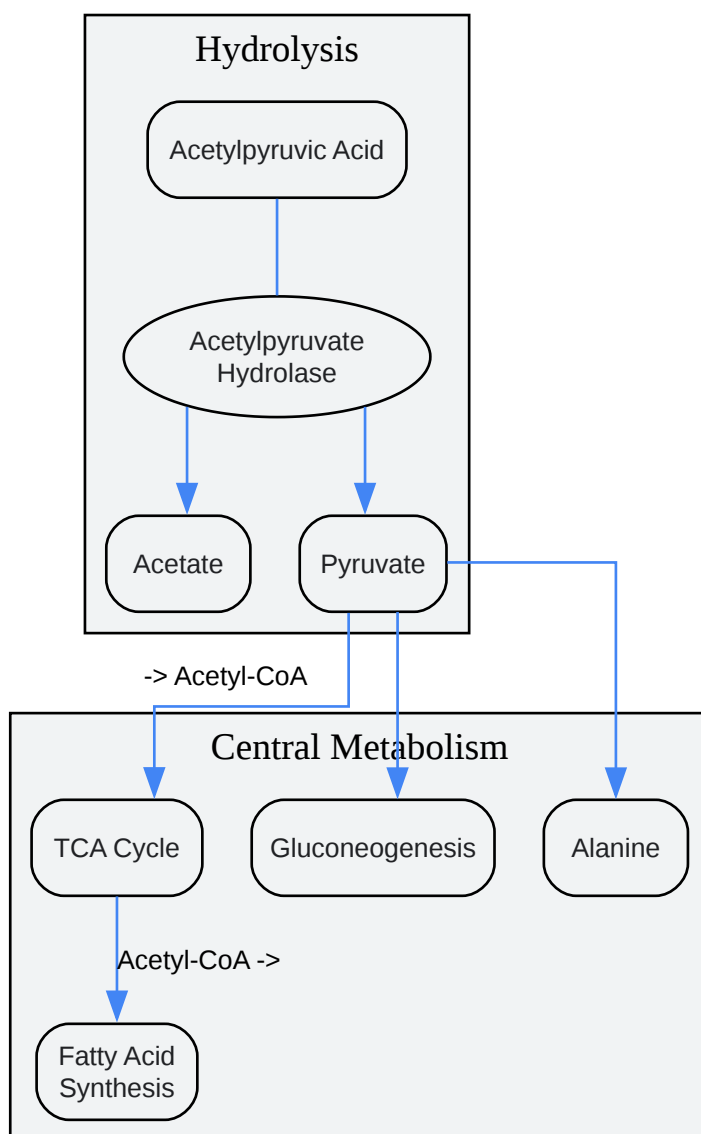
Experimental Protocols

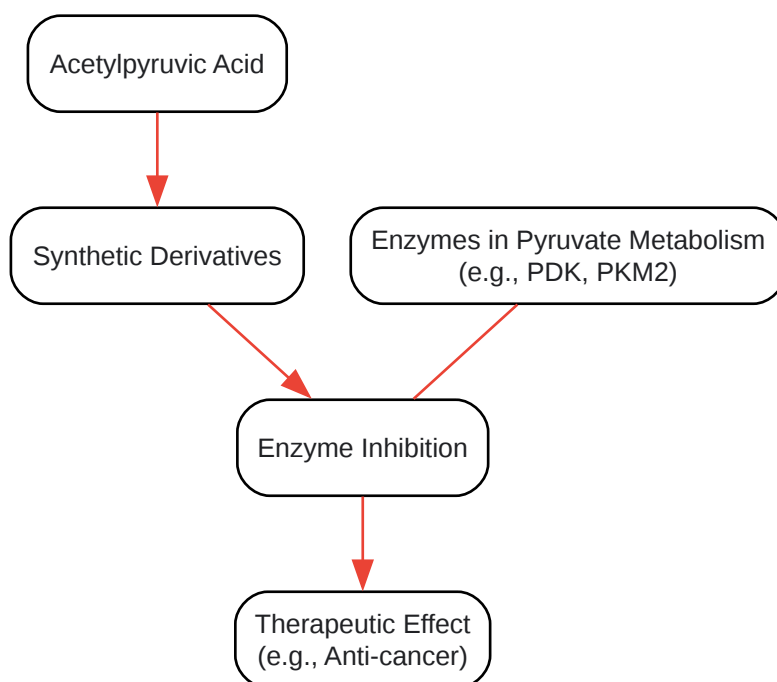
Synthesis of Acetylpyruvic Acid

A general method for the synthesis of 2,4-dioxoalkanoic acids involves the Claisen condensation of a ketone with a diester, followed by hydrolysis and decarboxylation. A plausible synthetic route for **acetylpyruvic acid** is outlined below.

Experimental Workflow: Synthesis of **Acetylpyruvic Acid**







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